molecular formula C12H18O2 B14723817 1,1'-Ethyne-1,2-diyldicyclopentanol CAS No. 5325-62-2

1,1'-Ethyne-1,2-diyldicyclopentanol

Cat. No.: B14723817
CAS No.: 5325-62-2
M. Wt: 194.27 g/mol
InChI Key: NHFDQQFYSLEYAF-UHFFFAOYSA-N
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Description

1,1’-Ethyne-1,2-diyldicyclopentanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of a cyclopentanol group attached to an ethyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethyne-1,2-diyldicyclopentanol typically involves the reaction of cyclopentanol derivatives with acetylene under specific conditions. One common method includes the use of a base such as sodium amide (NaNH2) to deprotonate the cyclopentanol, followed by the addition of acetylene gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 1,1’-Ethyne-1,2-diyldicyclopentanol may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethyne-1,2-diyldicyclopentanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated cyclopentanol derivatives.

Scientific Research Applications

1,1’-Ethyne-1,2-diyldicyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclopentanol involves its interaction with various molecular targets. The ethyne moiety can participate in cycloaddition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-1-cyclohexanol: Similar structure but with a cyclohexanol group instead of a cyclopentanol group.

    1,1’-(1,2-Ethanediyl)dicyclopentanol: Similar structure but with an ethane moiety instead of an ethyne moiety.

Properties

CAS No.

5325-62-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[2-(1-hydroxycyclopentyl)ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C12H18O2/c13-11(5-1-2-6-11)9-10-12(14)7-3-4-8-12/h13-14H,1-8H2

InChI Key

NHFDQQFYSLEYAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC2(CCCC2)O)O

Origin of Product

United States

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